3-Methoxy PCMo (hydrochloride) is a chemical compound classified as an arylcyclohexylamine. It is a derivative of phencyclidine, known for its psychoactive properties. The compound's systematic name is 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine hydrochloride, and it has the molecular formula with a molecular weight of approximately 311.85 g/mol .
The synthesis of 3-methoxy PCMo involves several key steps:
The process is noted for its simplicity and high yield, often exceeding 88% purity .
The molecular structure of 3-methoxy PCMo can be represented as follows:
This structure indicates the presence of a morpholine ring, which contributes to its pharmacological activity.
3-Methoxy PCMo can undergo various chemical reactions typical for arylcyclohexylamines:
These reactions are essential for understanding its reactivity and potential applications in synthetic organic chemistry .
The mechanism of action for 3-methoxy PCMo primarily involves interaction with neurotransmitter systems:
The specific binding affinities and potencies are still being studied, but initial data suggest significant activity at low doses .
Relevant data indicate that the compound should be stored at -20°C to maintain stability .
3-Methoxy PCMo has several scientific applications:
Due to its structural similarities to phencyclidine, it raises interest for further research into new psychoactive substances and their implications in medicine and psychology .
The rapid proliferation of novel psychoactive substances (NPS) has reshaped global recreational drug markets, with synthetic dissociatives constituting a chemically evolving subgroup. Among these, 3-Methoxy PCMo hydrochloride (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine hydrochloride) has emerged as a designer drug structurally derived from phencyclidine (PCP). Unlike classical controlled substances, 3-Methoxy PCMo exploits legislative gaps through subtle molecular modifications, enabling its initial distribution as a "research chemical" prior to regulatory control. Its detection in forensic samples and online vendor listings underscores its niche but growing presence in the NPS landscape, particularly in European and North American markets post-2018. As a morpholine-substituted arylcyclohexylamine, 3-Methoxy PCMo exemplifies the trend of structural diversification aimed at preserving dissociative effects while circumventing legal restrictions.
3-Methoxy PCMo represents a second-generation arylcyclohexylamine developed in response to intensified controls on earlier analogs like 3-Methoxy PCP. First identified in forensic toxicology reports around 2016–2018, it entered recreational markets through online vendors specializing in "legal highs." Analytical studies first characterized the compound in seized materials, with its synthesis detailed in peer-reviewed literature by 2018. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) subsequently flagged its detection in biological samples from recreational users, though population-level prevalence data remain limited due to its recent emergence and analytical challenges in routine drug screening. Its online availability persists despite scheduling efforts in jurisdictions like the United Kingdom (regulated under the Psychoactive Substances Act) and Germany (controlled under the New Psychoactive Substances Act). Market surveillance indicates it is typically sold as a white crystalline powder labeled "not for human consumption," often accompanied by disclaimers to evade regulatory scrutiny.
Table 1: Emergence Timeline of 3-Methoxy PCMo
Year | Event | Region |
---|---|---|
2016 | First analytical characterization | International |
2018 | First peer-reviewed synthesis publication | Scientific literature |
2019 | Formal notification to EMCDDA | European Union |
2020 | Documented in neuropharmacological studies | Global |
3-Methoxy PCMo belongs to the arylcyclohexylamine class, characterized by a cyclohexylamine bridge linking an aryl ring and a tertiary amine group. Its core structure aligns with phencyclidine (PCP), sharing the 1-(1-phenylcyclohexyl) backbone. However, 3-Methoxy PCMo features two critical modifications:
These structural changes significantly alter physicochemical properties. The morpholine ring introduces increased polarity and hydrogen-bonding capacity compared to piperidine, potentially influencing blood-brain barrier penetration. The 3-methoxy group enhances aryl ring electron density, affecting receptor binding kinetics. Molecular comparisons confirm that 3-Methoxy PCMo is a hybrid analog, combining the 3-methoxy modification prevalent in dissociatives like 3-Methoxy PCP with the morpholine group seen in compounds such as 3-Methoxy PCE. Crystallographic analyses reveal its hydrochloride salt forms a white crystalline solid with a molecular weight of 311.85 g/mol (C₁₇H₂₅NO₂·HCl) and the following structural identifiers:
Table 2: Structural Comparison to Prototypical Arylcyclohexylamines
Compound | Aryl Group | Amine Group | Molecular Formula |
---|---|---|---|
Phencyclidine (PCP) | Phenyl | Piperidine | C₁₇H₂₅N |
3-Methoxy PCP | 3-Methoxyphenyl | Piperidine | C₁₈H₂₇NO |
3-Methoxy PCMo | 3-Methoxyphenyl | Morpholine | C₁₇H₂₅NO₂·HCl |
Ketamine | 2-Chlorophenyl | N-Methylamino | C₁₃H₁₆ClNO |
Metabolism studies indicate that 3-Methoxy PCMo undergoes O-demethylation and morpholine ring hydroxylation, paralleling pathways observed in other arylcyclohexylamines. These metabolic transformations yield active derivatives that may contribute to its psychopharmacological profile.
3-Methoxy PCMo is pharmacologically classified as a dissociative hallucinogen due to its primary mechanism of action: non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This receptor, a glutamate-gated ion channel critical for synaptic plasticity and excitatory neurotransmission, is inhibited through binding to the phencyclidine site within the ion channel pore. In vitro studies using drebrin cluster assays demonstrate functional NMDA receptor antagonism, with half-maximal inhibitory concentration (IC₅₀) values of 26.67 μM for 3-Methoxy PCMo—approximately 10-fold less potent than 3-Methoxy PCP (IC₅₀ = 1.51 μM) but within the range of other psychoactive dissociatives. Beyond NMDA receptor blockade, it exhibits ancillary activity at:
These multi-target actions collectively produce dissociative anesthesia, characterized by sensory detachment, cognitive disorganization, and distorted perception. Behavioral studies confirm classic dissociative effects in rodent models, including dopaminergic pathway activation in the nucleus accumbens and dose-dependent increases in delta/gamma electroencephalography (EEG) wave activity. Crucially, 3-Methoxy PCMo induces rewarding and reinforcing behaviors in conditioned place preference and self-administration paradigms, confirming its abuse liability mediated by mesolimbic dopamine pathway activation. Transcriptional analyses reveal altered expression of neuroplasticity markers (CREB, ΔFosB, BDNF) in reward circuitry, providing mechanistic insights into its dissociative-hallucinogenic properties.
Table 3: Pharmacodynamic Profile of 3-Methoxy PCMo
Target | Interaction Type | Functional Consequence | Assay Type |
---|---|---|---|
NMDA receptor | Non-competitive antagonism | Glutamate signaling inhibition | Drebrin immunocytochemistry |
Dopamine transporter | Reuptake inhibition | Increased synaptic dopamine | Neurochemical assay |
Sigma-1 receptor | Agonism | Calcium modulation | Radioligand binding |
Mesolimbic pathway | Activation | Rewarding/reinforcing effects | Conditioned place preference |
The compound’s classification is further substantiated by user reports describing depersonalization, altered time perception, and vivid hallucinations—effects aligning with the dissociative hallucinogen archetype. Its neurochemical profile distinguishes it from psychedelic hallucinogens (e.g., serotonergic agonists like LSD) and deliriants (e.g., anticholinergics), firmly categorizing it within the NMDA antagonist class of dissociatives [1] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7